molecular formula C14H12FNO4S B5068140 3-fluoro-2-[methyl(phenylsulfonyl)amino]benzoic acid

3-fluoro-2-[methyl(phenylsulfonyl)amino]benzoic acid

Cat. No.: B5068140
M. Wt: 309.31 g/mol
InChI Key: IUQBOZAVHZLHMO-UHFFFAOYSA-N
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Description

3-fluoro-2-[methyl(phenylsulfonyl)amino]benzoic acid is an organic compound that features a benzoic acid core substituted with a fluoro group at the third position and a methyl(phenylsulfonyl)amino group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-2-[methyl(phenylsulfonyl)amino]benzoic acid typically involves multiple steps:

    Nitration and Reduction: The starting material, 3-fluorobenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Sulfonylation: The amine is then reacted with methyl phenyl sulfonyl chloride in the presence of a base to form the sulfonamide.

    Coupling Reaction: The sulfonamide is coupled with the benzoic acid derivative under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-2-[methyl(phenylsulfonyl)amino]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different functional groups.

    Coupling Reactions: The benzoic acid moiety can participate in coupling reactions to form larger molecular structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted benzoic acid derivatives.

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

3-fluoro-2-[methyl(phenylsulfonyl)amino]benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be incorporated into polymers or other materials to modify their properties.

    Biological Studies: It can be used as a probe to study biological processes involving sulfonamide and benzoic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-2-[methyl(phenylsulfonyl)amino]benzoic acid derivatives: Compounds with different substituents on the benzoic acid or sulfonamide groups.

    Other sulfonamide benzoic acids: Compounds with similar structures but different functional groups.

Uniqueness

This compound is unique due to the presence of both a fluoro group and a sulfonamide group, which can confer distinct chemical and biological properties

Properties

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-3-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c1-16(21(19,20)10-6-3-2-4-7-10)13-11(14(17)18)8-5-9-12(13)15/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQBOZAVHZLHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC=C1F)C(=O)O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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